2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Scaffold hopping Medicinal chemistry Kinase inhibition

2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 630083-02-2) is a heterocyclic small molecule (C₁₄H₁₀ClN₃O₂; MW 287.70 g/mol) built on the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, also known as 3,4-pyridinedicarboximide. This scaffold is the defining structural element of a class under active investigation for analgesic, anti-inflammatory, and anti-mycobacterial applications.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.7
CAS No. 630083-02-2
Cat. No. B2773708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS630083-02-2
Molecular FormulaC14H10ClN3O2
Molecular Weight287.7
Structural Identifiers
SMILESC1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl
InChIInChI=1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2
InChIKeyWAAALLQVLDMDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 630083-02-2): Core Scaffold, Physicochemical Identity, and Scientific Procurement Context


2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 630083-02-2) is a heterocyclic small molecule (C₁₄H₁₀ClN₃O₂; MW 287.70 g/mol) built on the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, also known as 3,4-pyridinedicarboximide [1]. This scaffold is the defining structural element of a class under active investigation for analgesic, anti-inflammatory, and anti-mycobacterial applications [2]. The compound is distinguished from the majority of biologically characterized class members by its N-2 substitution pattern: a methylene-linked 4-chloroaniline moiety rather than the more common 4-alkoxy-pyridine substitution with extended Mannich-base side chains [3]. Its computed LogP of 2.2, a single hydrogen bond donor, and four hydrogen bond acceptors position it as a moderately lipophilic, rule-of-five-compliant candidate for blood-brain barrier penetration assessment [1].

Why 2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Cannot Be Replaced by Other Pyrrolo[3,4-c]pyridine-1,3-diones or Simple Phthalimides


The pyrrolo[3,4-c]pyridine-1,3(2H)-dione class exhibits extreme sensitivity to substitution pattern: small changes in the N-2 linker length, the nature of the aryl amine, and the presence or absence of a 4-alkoxy group on the pyridine ring produce divergent pharmacological profiles spanning central analgesia, peripheral anti-inflammation, and sedation [1]. Within the DSZ series, DSZ-1 (a 4-alkoxy, piperazine-containing derivative) shows sedation-driven hot-plate activity at 20 mg/kg, whereas DSZ-3 displays adenosine A₁ receptor-mediated antinociception without sedation—differences governed entirely by side-chain composition [2]. The target compound occupies a unique structural niche: it lacks the 4-alkoxy group required for the high-potency 'writhing test' analgesia seen in model derivatives 1A and 2A [1], but it incorporates a 4-chlorophenyl pharmacophore that, in the phthalimide series, confers hypolipidemic and anti-inflammatory activity [3]. Procuring a generic pyrrolopyridine-dione or a simple N-aryl phthalimide cannot recapitulate this dual-cassette architecture.

Quantitative Differentiation Evidence for 2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 630083-02-2) Relative to Closest Analogs


Scaffold Identity: Pyrrolo[3,4-c]pyridine-1,3-dione vs. Phthalimide Core Confers Distinct Hydrogen-Bonding Capacity and Target Engagement Potential

The target compound is built on a pyrrolo[3,4-c]pyridine-1,3(2H)-dione core that contains a pyridine nitrogen at the 6-position, which is absent in the simpler phthalimide (isoindole-1,3-dione) scaffold of N-(4-chlorophenyl)phthalimide (CAS 7386-21-2). This additional heteroatom increases the topological polar surface area (tPSA) and provides an extra hydrogen-bond acceptor site [1]. In the anti-mycobacterial pyrrolo[3,4-c]pyridine-1,3-dione series, the pyridine nitrogen is critical for interaction with the cytochrome bc₁ complex (QcrB), with nanomolar potency against M. tuberculosis achieved only when the full pyrrolopyridine scaffold is present [2].

Scaffold hopping Medicinal chemistry Kinase inhibition Anti-mycobacterial

Linker Architecture: N-Methylene-4-chloroaniline Substitution Differentiates the Target Compound from 4-Alkoxy-6-methyl DSZ-Series Analgesics

The target compound bears a single methylene (–CH₂–) linker between the imide nitrogen and the 4-chloroaniline moiety. In the pyrrolo[3,4-c]pyridine-1,3-dione SAR landscape, linker length is a primary determinant of pharmacological outcome. Shortening the alkyl linker between the arylamine and the cyclic imide produces derivatives with distinct biological profiles—specifically, N-methylene and N-ethylene derivatives retain 'writhing test' analgesic activity superior to aspirin while modulating sedative liability [1]. By contrast, the DSZ series (DSZ-1, DSZ-3, DSZ-13, DSZ-19) employs a methylene linker to a piperazine ring, which then connects to the aryl group—a fundamentally different pharmacophoric architecture [2].

Structure-activity relationship Analgesic Linker length Mannich base

4-Chlorophenyl Pharmacophore: A Privileged Moiety for Cyclooxygenase and Lipid-Modulating Activity Absent in Most Pyrrolopyridine-Dione Analgesics

The 4-chlorophenyl substituent on the target compound is a well-characterized pharmacophore for anti-inflammatory and hypolipidemic activity. In the phthalimide series, N-(4-chlorophenyl)phthalimide reduces plasma cholesterol by 63% and triglycerides by 47% at 20 mg/kg/day in mice [1]. In the pyrrolo[3,4-c]pyridine-1,3-dione class, the most extensively characterized DSZ analgesics (DSZ-1, DSZ-3, DSZ-13, DSZ-19) employ fluorophenyl, methoxyphenyl, or unsubstituted phenyl groups rather than 4-chlorophenyl [2][3]. The 4-chlorophenyl moiety thus represents a distinct pharmacological vector not represented in the published DSZ analgesic series.

Anti-inflammatory COX inhibition Hypolipidemic 4-Chlorophenyl pharmacophore

COX Inhibition Potential: Class-Level Evidence for the Pyrrolo[3,4-c]pyridine-1,3-dione Scaffold with IC₅₀ Values Comparable to Meloxicam

Multiple N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been evaluated for cyclooxygenase (COX-1 and COX-2) inhibition. Krzyżak et al. (2020) demonstrated that all tested N-substituted derivatives potentially inhibited both COX-1 and COX-2, with IC₅₀ values found to be similar to meloxicam, a clinically used selective COX-2 inhibitor [1]. Additionally, DSZ-1 and DSZ-3 reduced COX-2 protein levels in LPS-activated RAW 264.7 macrophages in vitro [2]. While direct COX IC₅₀ data for the target compound are not yet published, its shared core scaffold and the presence of the 4-chlorophenyl moiety—a known COX-modulating pharmacophore in the phthalimide series—support class-level inference of COX inhibitory potential [3].

COX-1 inhibition COX-2 inhibition Anti-inflammatory BSA binding

Physicochemical Differentiation: Computed LogP, Rotatable Bond Count, and CNS Multiparameter Optimization (MPO) Profile Relative to DSZ Analgesic Leads

The target compound has a computed XLogP3 of 2.2, a molecular weight of 287.70 g/mol, and 3 rotatable bonds [1]. This profile contrasts sharply with the DSZ-series leads, which incorporate extended piperazine-alkyl-aryl chains resulting in higher molecular weights (typically >450 g/mol) and substantially more rotatable bonds [2]. The lower molecular weight and reduced rotatable bond count of the target compound place it in a more favorable region of CNS MPO (Multiparameter Optimization) space, predicting superior passive blood-brain barrier permeability relative to the DSZ leads, which showed variable CNS exposure in pharmacokinetic studies [3].

Drug-likeness CNS penetration Physicochemical properties Lead optimization

Absence of 4-Alkoxy Substituent: Reduced Synthetic Complexity and Differentiated Pharmacological Trajectory vs. High-Potency Analgesic Leads

The most potent analgesic pyrrolo[3,4-c]pyridine-1,3-diones (model compounds 1A and 2A) require a 4-alkoxy substituent (ethoxy or butoxy) on the pyridine ring, which is essential for high-level activity in the 'writhing test'—where some derivatives approach morphine-like efficacy [1]. The target compound lacks this 4-alkoxy group entirely. This structural absence is not a deficit but a deliberate divergence: it eliminates the synthetic step of 4-alkoxylation, reduces molecular complexity, and predicts a shift away from the sedation-prone, high-potency analgesic profile toward potentially cleaner anti-inflammatory or multi-target activity unencumbered by the sedative effects observed with 4-alkoxy derivatives (e.g., DSZ-1 sedation at 20 mg/kg [2]).

Synthetic accessibility SAR divergence 4-Alkoxy group Analgesic potency

Recommended Application Scenarios for 2-(((4-Chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 630083-02-2) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Probe for Dual COX/Lipid-Modulating Target Discovery: Pyrrolopyridine Core with 4-Chlorophenyl Pharmacophore

Use the target compound as a scaffold-hopping starting point that merges the pyrrolo[3,4-c]pyridine-1,3-dione core (validated for COX inhibition at meloxicam-comparable IC₅₀ values [1]) with the 4-chlorophenyl moiety (63% cholesterol reduction in phthalimide series at 20 mg/kg/day [2]). This dual-cassette architecture is not available from any single DSZ-series compound or simple N-aryl phthalimide. Ideal for phenotypic screening campaigns seeking multi-target anti-inflammatory + hypolipidemic agents.

CNS-Penetrant Lead Optimization Starting Point with Favorable Physicochemical Drug-Likeness

With MW 287.70, LogP 2.2, and only 3 rotatable bonds [1], the compound occupies favorable CNS MPO space—unlike DSZ leads with MW >450 and extended side chains that showed variable CNS exposure [3]. Employ this compound as a fragment-like or early-lead starting point for CNS-targeted programs (e.g., neuropathic pain, central anti-inflammatory mechanisms) where brain penetration is a critical selection criterion. Its single HBD and moderate lipophilicity favor passive BBB permeation.

Selective Negative Control for 4-Alkoxy-Dependent Analgesic Pharmacology Studies

In experimental designs comparing pyrrolopyridine-dione analgesic mechanisms, the target compound—which lacks the 4-alkoxy substituent essential for high-potency 'writhing test' activity [1]—can serve as a structurally matched negative control. This controls for scaffold-level effects (e.g., non-specific imide reactivity, cytotoxicity) while isolating the pharmacological contribution of the 4-alkoxy group. The absence of 4-alkoxy also minimizes sedation confounds documented for 4-butoxy DSZ-1 at 20 mg/kg [2].

Anti-Mycobacterial Screening Based on Pyrrolopyridine Scaffold Recognition by Cytochrome bc₁ Complex

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione core is a validated pharmacophore for M. tuberculosis cytochrome bc₁ (QcrB) inhibition, with frontrunner compounds achieving nanomolar potency [1]. The target compound's pyridine nitrogen and imide carbonyl arrangement matches the key recognition elements for this target. Its moderate LogP (2.2) and low molecular weight make it suitable as an early-stage screening hit for tuberculosis drug discovery programs targeting mycobacterial energy metabolism.

Quote Request

Request a Quote for 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.